molecular formula C5H11NO2 B8410924 3-Ethoxypropionamide

3-Ethoxypropionamide

Cat. No.: B8410924
M. Wt: 117.15 g/mol
InChI Key: WGVNJQHQQWPGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxypropionamide (IUPAC: 3-ethoxypropanamide) is an organic compound featuring an amide functional group (-CONH₂) and an ethoxy (-OCH₂CH₃) substituent on the propionamide backbone. Amides like this compound are typically polar, with hydrogen-bonding capabilities, leading to higher boiling points compared to esters or ethers. Such compounds are often utilized in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-ethoxypropanamide

InChI

InChI=1S/C5H11NO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H2,6,7)

InChI Key

WGVNJQHQQWPGJL-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Ethoxypropionate (Ester Analog)

Structural Relationship : Ethyl 3-ethoxypropionate (CAS 763-69-9) shares the same ethoxypropionate backbone but replaces the amide group with an ester (-COO-) .
Key Differences :

  • Functional Group Reactivity : Esters are more prone to hydrolysis under acidic/basic conditions, whereas amides are generally more stable .
  • Physical Properties: Boiling Point: Ethyl 3-ethoxypropionate has a boiling point of 170.1°C , while 3-Ethoxypropionamide (amide) is expected to have a higher boiling point due to hydrogen bonding. Molecular Weight: Ethyl 3-ethoxypropionate (C₇H₁₄O₃, MW 146.18 g/mol) vs. This compound (C₅H₁₁NO₂, MW 117.15 g/mol).
  • Applications : Ethyl 3-ethoxypropionate is used in coatings and solvents due to its low volatility and high solvency , whereas amides like this compound may find roles in drug formulation or agrochemicals.

2-(3-Chlorophenoxy)propionamide (Chlorinated Phenoxy Amide)

Structural Relationship: This compound (CAS 5825-87-6) replaces the ethoxy group with a 3-chlorophenoxy substituent . Key Differences:

  • Molecular Weight: Higher (C₉H₉ClNO₂, MW 198.63 g/mol) due to the aromatic chlorine substituent .
  • Applications: 2-(3-Chlorophenoxy)propionamide is registered as a pesticide (EPA code 021203) , suggesting agrochemical utility, whereas this compound’s ethoxy group may favor pharmaceutical compatibility.

3-Ethyl-2-oxopentanamide (Ketone-containing Amide)

Structural Relationship : Features a ketone (-CO-) group adjacent to the amide .
Key Differences :

  • Reactivity : The ketone group increases susceptibility to nucleophilic attack, unlike the ethoxy group, which is more inert.

Data Table: Comparative Analysis

Property This compound (Inferred) Ethyl 3-Ethoxypropionate 2-(3-Chlorophenoxy)propionamide
Molecular Formula C₅H₁₁NO₂ C₇H₁₄O₃ C₉H₉ClNO₂
Molecular Weight 117.15 g/mol 146.18 g/mol 198.63 g/mol
Boiling Point >170°C (estimated) 170.1°C Not reported
Functional Group Amide (-CONH₂) Ester (-COO-) Amide with chlorophenoxy
Primary Applications Pharmaceuticals/Agrochemicals Coatings/Solvents Pesticides

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